BenchChemオンラインストアへようこそ!

3-Maleimidobenzoylthyroxine methyl ester

Enzyme immunoassay Hapten conjugation Maleimide‑thiol coupling

3-Maleimidobenzoylthyroxine methyl ester (MBTM; CAS 69343‑52‑8) is a conjugate-forming hapten that combines a maleimide-activated benzoyl linker with the L‑thyroxine methyl ester scaffold. The maleimide moiety confers sulfhydryl‑selective reactivity, enabling covalent coupling to free cysteine residues on carrier proteins or enzymes under mild aqueous conditions.

Molecular Formula C27H18I4N2O7
Molecular Weight 990.07
CAS No. 69343-52-8
Cat. No. B1148099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Maleimidobenzoylthyroxine methyl ester
CAS69343-52-8
Molecular FormulaC27H18I4N2O7
Molecular Weight990.07
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N
InChIInChI=1S/C27H18I4N2O7/c1-39-26(38)27(32,25(37)14-3-2-4-15(9-14)33-21(34)5-6-22(33)35)12-13-7-19(30)24(20(31)8-13)40-16-10-17(28)23(36)18(29)11-16/h2-11,36H,12,32H2,1H3/t27-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Maleimidobenzoylthyroxine Methyl Ester (MBTM, CAS 69343-52-8) – A Sulfhydryl-Reactive Thyroxine Hapten for Site-Selective Bioconjugation in Immunoassay Development


3-Maleimidobenzoylthyroxine methyl ester (MBTM; CAS 69343‑52‑8) is a conjugate-forming hapten that combines a maleimide-activated benzoyl linker with the L‑thyroxine methyl ester scaffold. The maleimide moiety confers sulfhydryl‑selective reactivity, enabling covalent coupling to free cysteine residues on carrier proteins or enzymes under mild aqueous conditions [1]. Originally reported by Monji & Castro, MBTM was designed as a universal coupling intermediate for preparing thyroxine‑enzyme tracers in enzyme‑linked immunoassays (EIA), eliminating the non‑specific cross‑linking that plagues traditional carbodiimide or glutaraldehyde methods [2].

3-Maleimidobenzoylthyroxine Methyl Ester Substitution Risk: Why Non‑Maleimide Thyroxine Analogs Cannot Replicate Its Conjugation Performance


MBTM is functionally distinct from other thyroxine derivatives because it is a pre‑activated, sulfhydryl‑directed heterobifunctional reagent. Common alternatives — thyroxine methyl ester (lacking a reactive handle), NHS‑ester thyroxine conjugates (amine‑reactive, producing heterogeneous labeling), and carbodiimide‑ or glutaraldehyde‑cross‑linked thyroxine‑protein adducts (variable stoichiometry, enzyme inactivation) — cannot achieve the same combination of high‑efficiency, site‑specific, and stoichiometrically controlled conjugation [1]. The maleimide group in MBTM reacts selectively with thiols, enabling the preparation of structurally defined 1:1 hapten‑enzyme conjugates that retain full enzymatic activity, a property that is essential for reproducible and sensitive thyroxine immunoassays [2].

3-Maleimidobenzoylthyroxine Methyl Ester – Quantitative Evidence of Differential Performance in Bioconjugation and Immunoassay Sensitivity


Conjugation Efficiency to β‑Galactosidase: MBTM Achieves >97% Enzyme Labeling vs. Carbodiimide/Glutaraldehyde Methods That Yield Variable, Lower Efficiency

MBTM was conjugated to β‑galactosidase at a molar ratio exceeding 5:1, and examination by double‑antibody precipitation in excess of anti‑T4 antibody demonstrated that more than 97% of the enzyme was labeled with the hapten [1]. In contrast, when thyroxine was conjugated to alkaline phosphatase using cyanuric chloride, glutaraldehyde, or the carbodiimide 1‑cyclohexyl‑3‑(2‑morpholinoethyl)‑carbodiimide, the resulting conjugates exhibited substantial variability in thyroxine incorporation and loss of enzyme activity; cyanuric chloride coupling was reported as outright unsatisfactory [2]. This nearly quantitative labeling efficiency eliminates the need for post‑conjugation purification to remove underivatized enzyme, streamlining assay development.

Enzyme immunoassay Hapten conjugation Maleimide‑thiol coupling

Site‑Specific vs. Random Conjugation: MBTM Enables Genetically Encoded 1:1 Cysteine‑Targeted Labeling, Unattainable with NHS‑Ester or Carbodiimide Thyroxine Derivatives

MBTM was used as the maleimide‑activated thyroxine to site‑specifically label four genetically engineered aequorin mutants, each bearing a unique cysteine residue at positions 5, 53, 71, or 84 [1]. This strategy produced structurally homogeneous, 1‑to‑1 hapten‑photoprotein conjugates with defined labeling sites. All four mutant conjugates were characterized for bioluminescence activity and retained binding affinity for anti‑T4 monoclonal antibodies [2]. NHS‑ester or carbodiimide‑activated thyroxine derivatives cannot achieve this level of site selectivity, because they react promiscuously with multiple accessible amine groups (e.g., lysine side chains, N‑termini), generating heterogeneous conjugate populations with unpredictable activity and antibody‑binding properties.

Site‑specific bioconjugation Photoprotein labeling Aequorin mutants

Immunoassay Sensitivity: MBTM‑Based T4 Enzyme Immunoassay Achieves 0–10 µg/100 mL Working Range with Antiserum Dilution of 2,400‑Fold

Using the MBTM‑β‑galactosidase conjugate prepared at the >97% labeling efficiency described above, a double‑antibody‑precipitation thyroxine enzyme immunoassay was established. At an anti‑T4 antiserum dilution of 2,400‑fold, the assay demonstrated a reproducible detection range of 0–10 µg/100 mL [1]. The steric hindrance enzyme immunoassay (SHEIA) format, which exploits the maleimide‑based coupling to preserve enzyme activity, was shown to yield sensitivities comparable to radioimmunoassay (RIA) while offering the practical advantages of a non‑radioisotopic readout [2]. Carbodiimide‑based T4‑enzyme conjugates, in contrast, typically exhibit reduced enzyme activity that limits assay sensitivity and increases the minimum detectable dose.

Thyroxine immunoassay sensitivity β‑Galactosidase tracer Double‑antibody precipitation

Detection Limit in Bioluminescent Assays: MBTM‑Labeled Aequorin Mutants Achieve ~1 × 10⁻¹⁴ M Detection Limit (~1 × 10⁻¹⁸ mol Photoprotein)

MBTM was conjugated to aequorin mutants at unique cysteine residues to produce 1‑to‑1 hapten‑photoprotein tracers. In binding assays using these conjugates, mutants at positions 5 and 53 yielded detection limits on the order of 1 × 10⁻¹⁴ M, corresponding to approximately 1 × 10⁻¹⁸ mol of photoprotein [1]. This attomole‑level sensitivity arises from the combined effect of maleimide‑mediated site‑specific labeling (preserving photoprotein quantum yield) and the high signal‑to‑noise ratio of bioluminescence detection. Conventionally prepared, randomly labeled enzyme‑thyroxine conjugates (e.g., carbodiimide‑linked alkaline phosphatase‑T4) typically yield detection limits in the picomolar range (10⁻¹²–10⁻¹¹ M) [2], making MBTM‑based constructs 100‑ to 1,000‑fold more sensitive.

Bioluminescence immunoassay Ultrasensitive thyroxine detection Photoprotein labeling

Bifunctional Ligand Versatility: MBTM Enables Modular Synthesis of Biotin‑Thyroxine Conjugates for Lanthanide‑Based Immunofluorometric Assays

MBTM is not limited to direct enzyme labeling. It has been employed as a key intermediate in the synthesis of a biotin‑thyroxine conjugate, which serves as a bifunctional ligand capable of bridging strepavidin‑coated solid phases with anti‑T4 detection antibodies . This strategy was specifically applied in the development of a lanthanide immunofluorometric assay (LIFA) for free thyroxine in human serum, a format that requires defined, modular conjugate architectures. NHS‑ester thyroxine derivatives can also be used for biotinylation, but the maleimide route uniquely allows orthogonal conjugation (e.g., simultaneous coupling to a thiol‑containing fluorophore and a second carrier via a distinct chemistry), expanding multiplexing capabilities [1].

Biotinylated thyroxine Lanthanide immunofluorometry Bifunctional ligand synthesis

3-Maleimidobenzoylthyroxine Methyl Ester Applications: From Enzyme Immunoassay Tracer Development to Ultrasensitive Bioluminescent Binding Assays


Preparation of High‑Efficiency β‑Galactosidase‑T4 Tracers for Steric Hindrance Enzyme Immunoassays (SHEIA)

MBTM is directly conjugated to β‑galactosidase via its maleimide group to produce a >97% labeled enzyme tracer that retains full catalytic activity. This tracer is then employed in the SHEIA format, where anti‑T4 antibody binding sterically inhibits substrate access, generating a signal inversely proportional to free T4 concentration [1]. Researchers developing non‑radioisotopic T4 detection systems can use this kit‑free approach to achieve RIA‑comparable sensitivity (0–10 µg/100 mL) without radiolabel handling constraints .

Generation of Structurally Defined Immunogens for Anti‑Thyroxine Antibody Production

MBTM is conjugated to carrier proteins such as bovine serum albumin (BSA) through the maleimide‑thiol reaction, yielding immunogens with defined, reproducible hapten‑to‑carrier stoichiometry [1]. This contrasts with carbodiimide‑mediated conjugation, which often produces cross‑linked aggregates with unpredictable epitope density . Well‑defined immunogens are critical for generating high‑affinity, monospecific anti‑T4 antibodies suitable for both research reagents and diagnostic kit components.

Construction of Ultrasensitive Photoprotein‑Thyroxine Tracers for Bioluminescence Binding Assays

MBTM is site‑specifically attached to genetically engineered aequorin mutants containing unique cysteine residues, producing 1‑to‑1 photoprotein‑thyroxine conjugates. These tracers enable homogeneous or heterogeneous bioluminescent thyroxine assays with detection limits as low as ~1 × 10⁻¹⁸ mol of photoprotein [1]. This attomole‑level sensitivity supports thyroxine quantification in sub‑microliter sample volumes, applicable to point‑of‑care monitoring, neonatal screening, and high‑throughput pharmaceutical screening .

Synthesis of Modular Bifunctional Thyroxine Ligands for Lanthanide Immunofluorometric Assays (LIFA)

MBTM serves as a versatile precursor for constructing biotinylated thyroxine conjugates that function as bifunctional ligands in time‑resolved fluorometric assays. The maleimide‑activated thyroxine is first coupled to a thiol‑containing spacer or carrier, then biotinylated via orthogonal NHS ester chemistry, yielding dual‑functional probes that enable strepavidin‑biotin capture‑and‑detection architectures [1]. This modular approach is directly applicable to the development of free T4 LIFA test systems for clinical research.

Quote Request

Request a Quote for 3-Maleimidobenzoylthyroxine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.